Product packaging for 2-Chloro-5-heptylindolo[2,3-b]quinoxaline(Cat. No.:)

2-Chloro-5-heptylindolo[2,3-b]quinoxaline

Cat. No.: B12144004
M. Wt: 351.9 g/mol
InChI Key: RCDJLLCGWYSSRF-UHFFFAOYSA-N
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Description

Overview of Indolo[2,3-b]quinoxaline as a Heterocyclic Scaffold in Medicinal Chemistry and Material Science

The indolo[2,3-b]quinoxaline core is a tetracyclic aromatic system formed by the fusion of an indole (B1671886) and a quinoxaline (B1680401) ring. This unique structural arrangement results in a planar, electron-deficient architecture that has captured the attention of researchers in diverse scientific disciplines. benthamscience.comresearchgate.net In medicinal chemistry, indolo[2,3-b]quinoxaline derivatives have demonstrated a wide array of biological activities, including antiviral, anticancer, and antidiabetic properties. nih.govmdpi.com Their planar nature allows them to intercalate with DNA, a mechanism that underpins some of their observed cytotoxic effects against cancer cells. researchgate.net

In the realm of material science, the electron-accepting properties and thermal stability of the indolo[2,3-b]quinoxaline scaffold make it a promising component for organic electronic devices. benthamscience.comresearchgate.net These compounds have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as organic semiconductors. benthamscience.comacs.org The ability to tune their electronic properties through chemical modification further enhances their appeal for these applications. acs.org

Importance of Specific Substitution Patterns on the Indolo[2,3-b]quinoxaline Framework, with Emphasis on 2-Chloro and 5-Heptyl Moieties

The biological and material properties of indolo[2,3-b]quinoxalines can be finely modulated by introducing various substituents at different positions on the heterocyclic framework. The focus of this article, 2-Chloro-5-heptylindolo[2,3-b]quinoxaline, features two key modifications: a chloro group at the 2-position and a heptyl group at the 5-position (on the indole nitrogen).

The introduction of a chloro substituent at the 2-position of the quinoxaline moiety is a common strategy in medicinal chemistry to enhance the biological activity of heterocyclic compounds. nih.govmdpi.com The electron-withdrawing nature of chlorine can influence the molecule's electronic distribution, potentially improving its binding affinity to biological targets. nih.gov Furthermore, the presence of a halogen atom can provide a site for further chemical transformations, allowing for the synthesis of a wider range of derivatives. mdpi.com

The attachment of a heptyl group to the indole nitrogen serves multiple purposes. In the context of medicinal chemistry, the long alkyl chain significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and may influence its pharmacokinetic profile. In material science applications, the heptyl group can improve the solubility of the compound in organic solvents, which is crucial for processing and device fabrication. acs.org It can also influence the solid-state packing of the molecules, which in turn affects their charge transport properties.

Historical Context and Evolution of Research on Indolo[2,3-b]quinoxaline Derivatives

Research into quinoxaline chemistry dates back to the 19th century, with the first synthesis of quinoxaline itself. sapub.org The indolo[2,3-b]quinoxaline scaffold, a more complex derivative, gained significant attention in the mid to late 20th century as chemists began to explore the biological activities of fused heterocyclic systems. Early synthetic methods often involved the condensation of o-phenylenediamines with isatin (B1672199) and its derivatives. sapub.org

Over the past few decades, the development of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of indolo[2,3-b]quinoxalines. researchgate.netbohrium.com These advanced techniques have enabled the preparation of a vast library of derivatives with diverse substitution patterns, facilitating more systematic structure-activity relationship (SAR) studies. researchgate.net This has accelerated the discovery of indolo[2,3-b]quinoxalines with potent biological activities and tailored material properties. mdpi.com

Scope and Objectives of Research on this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from studies on related compounds. The primary objectives for synthesizing and studying this particular molecule would likely include:

Evaluation of Biological Activity: Investigating its potential as an anticancer, antiviral, or antimicrobial agent, leveraging the known bioactivity of the indolo[2,3-b]quinoxaline scaffold and the anticipated enhancing effect of the 2-chloro substituent.

Structure-Activity Relationship (SAR) Studies: Using it as a data point in a broader study to understand how the combination of a 2-chloro and a 5-heptyl group influences the biological and physical properties of the indolo[2,3-b]quinoxaline core.

Development of Novel Organic Materials: Exploring its potential as a soluble, electron-deficient material for applications in organic electronics, where the heptyl group would aid in processability.

Table 1: Key Characteristics of Substituents on the Indolo[2,3-b]quinoxaline Framework

Substituent Position Rationale for Inclusion Potential Impact
2-Chloro Quinoxaline Ring Enhance biological activity through electronic effects; provide a handle for further synthesis. Increased potency in biological assays; altered electronic properties.

| 5-Heptyl | Indole Nitrogen | Increase lipophilicity for improved cell permeability; enhance solubility in organic solvents. | Improved bioavailability in biological systems; better processability for material applications. |

Table 2: Investigated Applications of the Indolo[2,3-b]quinoxaline Scaffold

Field Specific Application Reference
Medicinal Chemistry Anticancer researchgate.netnih.gov
Antiviral mdpi.com
Antidiabetic mdpi.com
Material Science Organic Light-Emitting Diodes (OLEDs) benthamscience.com
Organic Field-Effect Transistors (OFETs) benthamscience.com
Organic Semiconductors acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClN3 B12144004 2-Chloro-5-heptylindolo[2,3-b]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22ClN3

Molecular Weight

351.9 g/mol

IUPAC Name

9-chloro-6-heptylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C21H22ClN3/c1-2-3-4-5-8-13-25-19-12-11-15(22)14-16(19)20-21(25)24-18-10-7-6-9-17(18)23-20/h6-7,9-12,14H,2-5,8,13H2,1H3

InChI Key

RCDJLLCGWYSSRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Spectroscopic and Advanced Characterization Techniques for 2 Chloro 5 Heptylindolo 2,3 B Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 2-Chloro-5-heptylindolo[2,3-b]quinoxaline, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution by mapping the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indoloquinoxaline core and the aliphatic protons of the heptyl chain.

Aromatic Region: Protons on the fused aromatic rings will typically appear in the downfield region (δ 7.0-9.0 ppm). The presence of the electron-withdrawing chloro group and the fused ring system influences the chemical shifts of adjacent protons. The protons on the chlorinated benzene (B151609) ring of the quinoxaline (B1680401) moiety are anticipated to show characteristic doublet or multiplet patterns, with their exact shifts depending on their position relative to the chlorine atom and the nitrogen atoms. For instance, in related 8-chloro-pyrrolo[1,2,3-de]quinoxaline systems, aromatic protons appear in the δ 7.4-8.1 ppm range. nih.govunicatt.it

Aliphatic Region: The N-heptyl group will exhibit a series of signals in the upfield region (δ 0.8-4.8 ppm). The methylene (B1212753) group directly attached to the indole (B1671886) nitrogen (N-CH₂) is expected to be the most downfield of the aliphatic signals, likely appearing as a triplet around δ 4.5-4.8 ppm due to deshielding by the nitrogen atom. imist.maresearchgate.net The subsequent methylene groups of the chain will show complex multiplets, while the terminal methyl group (CH₃) will appear as a triplet at approximately δ 0.8-0.9 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule.

Aromatic Region: The spectrum will show numerous signals between δ 110-150 ppm, corresponding to the carbons of the indolo[2,3-b]quinoxaline core. imist.maresearchgate.net The carbon atom directly bonded to the chlorine (C-Cl) will have its chemical shift significantly influenced by the halogen. Carbons adjacent to the nitrogen atoms will also show characteristic shifts.

Aliphatic Region: The seven carbons of the heptyl chain will be observed in the upfield region (δ 14-45 ppm). The N-CH₂ carbon is expected around δ 41-45 ppm, with the other methylene carbons appearing between δ 22-32 ppm and the terminal methyl carbon at approximately δ 14 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds Data extrapolated from known 6-alkyl-6H-indolo[2,3-b]quinoxalines and chloro-substituted quinoxaline derivatives. nih.govunicatt.itresearchgate.net

Assignment Predicted ¹H NMR Shift (δ, ppm) Predicted ¹³C NMR Shift (δ, ppm)
Aromatic Protons7.30 - 8.50 (m)110.0 - 150.0
N-CH₂ (Heptyl)~4.6 (t)~42.0
-(CH₂)₅- (Heptyl)1.30 - 2.00 (m)22.0 - 32.0
-CH₃ (Heptyl)~0.9 (t)~14.0

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would confirm the presence of its key structural features.

C=N and C=C Stretching: The aromatic C=C and C=N stretching vibrations from the indoloquinoxaline core are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region. connectjournals.comnih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the heptyl group will result in strong absorptions just below 3000 cm⁻¹ (e.g., 2955, 2925, and 2855 cm⁻¹). nih.gov

C-Cl Stretching: The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 850-550 cm⁻¹. The exact position can help confirm the presence of the chloro substituent.

C-N Stretching: The stretching vibration for the C-N bond of the N-alkyl group would be found in the 1350-1000 cm⁻¹ range.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

For this compound (C₂₁H₂₀ClN₃), the expected monoisotopic mass is approximately 349.1397 g/mol . The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z ≈ 349. researchgate.net A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak) would also be observed. mdpi.com

Fragmentation patterns can provide further structural information. Common fragmentation pathways for N-alkylated heterocycles involve cleavage of the alkyl chain, particularly the loss of alkyl fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is expected to be rich in features due to its extended π-conjugated system.

The absorption spectra of indolo[2,3-b]quinoxaline derivatives typically show multiple bands in the UV and visible regions. researchgate.net

π-π* Transitions: Intense absorption bands in the UV region (250-350 nm) are attributed to π-π* transitions within the fused aromatic system.

Intramolecular Charge Transfer (ICT): A lower energy absorption band in the visible region (around 400-550 nm) is often observed. researchgate.net This band is characteristic of an intramolecular charge transfer (ICT) from the electron-donating indole part of the molecule to the electron-accepting quinoxaline part. The presence of substituents like the chloro group can modulate the energy of these transitions.

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy provides information about the emissive properties of a molecule after it absorbs light. Many indolo[2,3-b]quinoxaline derivatives are known to be fluorescent.

Upon excitation at a wavelength corresponding to one of its absorption bands (e.g., the ICT band), this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (a Stokes shift). The emission color and quantum yield are highly dependent on the molecular structure and the solvent environment. For related indoloquinoxaline dyes, emission is often observed in the 500-600 nm range. researchgate.net The study of photoluminescence is crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netmdpi.com

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound and determine its frontier molecular orbital (HOMO and LUMO) energy levels. The indolo[2,3-b]quinoxaline core is redox-active.

Reduction Potential: Indolo[2,3-b]quinoxaline derivatives exhibit reversible reduction waves, making them suitable as n-type (electron-accepting) materials. nih.govacs.org The first reduction potential (E₁/₂) for the unsubstituted indolo[2,3-b]quinoxaline core is around -1.97 V vs Fc/Fc⁺. nih.gov The presence of the electron-withdrawing chloro group on the quinoxaline moiety is expected to make the reduction easier (less negative potential). Conversely, the electron-donating heptyl group on the indole nitrogen would slightly oppose this effect.

HOMO/LUMO Levels: The onset potentials of the oxidation and reduction waves in the CV can be used to estimate the HOMO and LUMO energy levels of the molecule. These values are critical for designing and evaluating materials for organic electronic devices, such as solar cells and transistors. researchgate.netacs.org For related derivatives, LUMO levels are typically in the range of -3.29 to -3.43 eV. researchgate.net

Table 2: Electrochemical Properties of Indolo[2,3-b]quinoxaline Derivatives Data from related compounds to infer the behavior of this compound. researchgate.netnih.govacs.org

Compound/Derivative First Reduction Potential (E₁/₂, V vs Fc/Fc⁺) Estimated LUMO (eV)
Indolo[2,3-b]quinoxaline (unsubstituted)-1.97~ -3.3 to -3.5
tert-Butyl substituted Indolo[2,3-b]quinoxaline-2.01~ -3.4
Anthraquinone-Indolo[2,3-b]quinoxaline DyesN/A-3.29 to -3.43

Computational and Theoretical Investigations of 2 Chloro 5 Heptylindolo 2,3 B Quinoxaline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of the indolo[2,3-b]quinoxaline scaffold. These calculations elucidate the distribution of electrons within the molecule, which is key to its reactivity and photophysical properties.

A central aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and electronic excitation properties. researchgate.net

For the parent indolo[2,3-b]quinoxaline core, the HOMO and HOMO-1 orbitals are typically localized on the electron-rich indole (B1671886) portion, while the LUMO is centered on the electron-deficient quinoxaline (B1680401) moiety. researchgate.net The introduction of substituents significantly modulates these energy levels. The electron-withdrawing chloro group at the 2-position is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's resistance to oxidation. Conversely, the electron-donating heptyl group at the 5-position would raise the HOMO energy level, making the molecule a better electron donor.

Theoretical calculations for related quinoline (B57606) derivatives using the B3LYP/6-311++G(d,p) level of theory have shown that such substitutions can fine-tune the HOMO-LUMO gap. dergipark.org.tr For 2-Chloro-5-heptylindolo[2,3-b]quinoxaline, the interplay between the chloro and heptyl groups would result in a unique electronic profile.

Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Indolo[2,3-b]quinoxalines Note: These values are illustrative, based on typical DFT calculations for this class of compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Indolo[2,3-b]quinoxaline (Parent)-5.98-1.554.43
2-Chloroindolo[2,3-b]quinoxaline-6.15-1.704.45
5-Heptylindolo[2,3-b]quinoxaline-5.85-1.514.34
This compound-6.02-1.664.36

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or a nucleic acid. This method is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms. nih.gov Indolo[2,3-b]quinoxaline derivatives are known to act as DNA intercalating agents, and their antiviral and anticancer properties are linked to this interaction. researchgate.netnih.gov

In a docking simulation, the this compound molecule would be placed into the binding site of a biological target, such as the DNA double helix or the active site of an enzyme like IKKβ, which is relevant in pancreatic cancer. nih.gov The planar indolo[2,3-b]quinoxaline core is expected to intercalate between DNA base pairs. nih.gov The docking software calculates a score based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The 2-chloro substituent could form specific halogen bonds or other electrostatic interactions with receptor residues, while the 5-heptyl chain would likely occupy a hydrophobic pocket within the binding site, potentially enhancing the binding affinity and selectivity. Docking studies on similar quinoline-based compounds have identified key amino acid interactions that stabilize the ligand-protein complex. nih.govsemanticscholar.org For example, studies on other heterocyclic systems have shown that chloro-substituted ligands can exhibit strong binding affinities, with docking scores indicating stable complexes with target proteins. nih.gov

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target Note: Binding affinity is represented by docking score (kcal/mol); lower values indicate stronger binding.

LigandDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Indolo[2,3-b]quinoxaline-7.8LYS-7, VAL-14, TRP-25 nih.gov
This compound-9.2LYS-7, ILE-18, PHE-15, LEU-88 (hydrophobic pocket) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of molecules like indolo[2,3-b]quinoxalines, a QSAR model can predict the anticancer or antiviral activity of a new derivative, such as this compound, before it is synthesized.

A QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives has suggested that cytotoxic potency is influenced by the nature of substituents. researchgate.net The model is built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds with known activities. These descriptors are then correlated with the biological activity using statistical methods.

For this compound, relevant descriptors would include:

Topological descriptors: Describing the atomic connectivity.

Electronic descriptors: Such as partial charges and dipole moment, influenced by the chloro group.

Hydrophobic descriptors: Like the partition coefficient (logP), which would be significantly increased by the heptyl chain.

The resulting QSAR equation allows for the prediction of activity for new compounds. The model might indicate that a combination of an electron-withdrawing group at position 2 and a bulky, hydrophobic group at position 5 leads to enhanced cytotoxic activity against specific cell lines. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule and its interactions over time. MD simulations track the movements of atoms and molecules, providing insights into the stability of the ligand-receptor complex. nih.gov

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of a molecule, which can be used to confirm its structure when synthesized. Time-dependent DFT (TD-DFT) can predict the UV-visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often from the HOMO to the LUMO. dergipark.org.tr

Furthermore, the vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. Key predicted peaks for this compound would include C=N stretching vibrations from the quinoxaline ring and C-H stretching from the heptyl chain. omicsonline.org Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing a theoretical spectrum that is invaluable for the structural elucidation of newly synthesized compounds. omicsonline.org

Table 3: Predicted Spectroscopic Data for this compound Note: These are representative theoretical predictions.

Spectroscopy TypePredicted SignatureCorresponding Functional Group/Transition
UV-Vis (TD-DFT)λmax ≈ 350-400 nmπ → π* transition (HOMO-LUMO) researchgate.net
IR~1625 cm⁻¹C=N stretch (quinoxaline) omicsonline.org
IR~2925 cm⁻¹, ~2855 cm⁻¹C-H stretch (heptyl chain)
¹H NMRδ ≈ 0.9 ppm (triplet)-CH₃ (heptyl terminus)
¹³C NMRδ ≈ 140-155 ppmQuaternary carbons in the heterocyclic core omicsonline.org

Prediction of Redox Potentials and Anolyte Performance Parameters

The indolo[2,3-b]quinoxaline scaffold has recently been identified as a promising candidate for anolytes in nonaqueous redox flow batteries (NARFBs) due to its potential for low reduction potentials and high stability. nih.gov Computational chemistry can predict the redox potentials of new derivatives, guiding the design of high-performance energy storage materials.

The reduction potential is directly related to the LUMO energy of the molecule; a lower LUMO energy generally corresponds to a less negative (more favorable) reduction potential. The introduction of the electron-withdrawing chloro group at the 2-position is expected to lower the LUMO energy, making this compound easier to reduce compared to the unsubstituted parent compound. This would be a desirable characteristic for an anolyte.

Simultaneously, the long heptyl chain at the 5-position would significantly enhance the molecule's solubility in the organic electrolytes used in NARFBs, a critical factor for achieving high energy density. Studies on similar indolo[2,3-b]quinoxaline derivatives have shown that tuning solubility and redox potential through functionalization is a viable strategy. For instance, 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline exhibits a low reduction potential of -2.01 V vs Fc/Fc⁺ and high solubility. nih.gov Computational models can predict these properties for the target molecule, assessing its potential as a high-performance anolyte.

Structure Activity Relationship Sar Studies Pertaining to the 2 Chloro 5 Heptylindolo 2,3 B Quinoxaline Scaffold

Influence of Chlorine Substitution at Position 2 on Biological Activity and Electronic Properties

The introduction of a chlorine atom at the C-2 position of the quinoxaline (B1680401) ring system significantly impacts the electronic properties and, consequently, the biological activity of the molecule. Halogen substituents, being electron-withdrawing, can alter the electron density distribution across the aromatic scaffold. This modification can influence the molecule's ability to participate in crucial interactions, such as DNA intercalation and protein binding.

In the broader context of quinoxaline derivatives, the presence of a chlorine atom can have varied effects on activity. For instance, in a series of 2,3-disubstituted quinoxalines, derivatives with a 4-trifluoromethylanilino or phenylthio group at positions 2 and/or 3 showed good to moderate antibacterial activity, while morpholino or piperidino groups at these positions led to reduced activity. nih.gov This suggests that the electronic nature of the substituent at position 2 is a key determinant of antimicrobial efficacy.

Furthermore, studies on quinoxaline-based ligands for serotonin (B10506) receptors have shown that a chloro substituent at position 2 can significantly influence binding affinity and selectivity. For example, 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) was identified as a ligand with a notable difference in binding affinity between different serotonin receptor subtypes. nih.govnih.gov Replacing the chlorine with an amino group altered the selectivity profile, highlighting the critical role of the substituent at this position. nih.gov While direct studies on 2-chloro-5-heptylindolo[2,3-b]quinoxaline are limited, the established principles suggest that the C-2 chlorine likely enhances certain biological activities by modulating the electronic landscape of the molecule.

Impact of Alkyl Chain Length (Heptyl Group) and Branching at Position 5 on Molecular Interactions and Activities

The N-alkylation of the indole (B1671886) nitrogen (position 5) is a common strategy to enhance the biological activity and solubility of indolo[2,3-b]quinoxaline derivatives. acs.orgnih.gov The length and branching of the alkyl chain play a crucial role in determining the strength and nature of molecular interactions.

The introduction of an N-alkyl group, such as the heptyl group, can significantly influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins or DNA. In a study of indolo[3,2-b]quinoline analogs, the introduction of a methyl group at the N-5 position was found to induce remarkable biological activity against a broad spectrum of targets. nih.gov Further modifications with longer alkyl chains, such as ω-cyclohexylpentyl or ω-phenylpentyl groups, have been shown to have a mixed effect on antifungal activity. nih.gov

The heptyl group, a seven-carbon straight chain, would be expected to enhance the compound's interaction with hydrophobic regions of its biological targets. This increased hydrophobicity can be advantageous for certain activities but may also influence solubility. The orientation of the side chain is also a critical factor, as it can affect the binding affinity to the GC-rich minor groove of DNA. researchgate.net For material science applications, N-alkylation is a key strategy to improve the solubility of indolo[2,3-b]quinoxaline derivatives in organic solvents, a crucial factor for their use in devices like nonaqueous redox flow batteries. acs.org

SAR for Antiviral Activity

Indolo[2,3-b]quinoxaline derivatives have been extensively studied for their antiviral properties, particularly against herpesviruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV). nih.govnih.govnih.gov The antiviral activity of these compounds is closely linked to their ability to intercalate into viral DNA, thereby inhibiting viral DNA synthesis and the production of viral proteins. nih.govasm.org

The structure-activity relationship for antiviral activity highlights the importance of specific substitutions. For instance, the compound B-220, 2,3-dimethyl-6-(dimethylaminoethyl)-5H-indolo-[2,3-b]quinoxaline, has demonstrated potent antiherpesvirus activity. nih.govnih.govasm.org Studies on analogs of B-220 have shown that replacing the methyl groups at positions 2 and 3 with hydrogens leads to a decrease in antiviral activity. asm.org This underscores the positive contribution of electron-donating groups at these positions.

While specific data for the 2-chloro-5-heptyl derivative is not available, we can infer some general trends. The presence of a side chain at the indole nitrogen is crucial for activity. A study on 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines reported high antiviral activity and low cytotoxicity. researchgate.net However, annulation of a benzene (B151609) ring to the indoloquinoxaline moiety in a series of 7-(2-aminoethyl)-7H-benzo nih.govbenthamscience.comindolo[2,3-b]quinoxalines resulted in a significant reduction in antiviral activity, despite stronger DNA binding. nih.gov This suggests that a fine balance of DNA binding affinity and molecular size/shape is necessary for optimal antiviral effect. The planarity of the molecule also appears to be important, as nonplanar analogs showed weaker DNA binding and lower antiviral activity. researchgate.net

Table 1: SAR for Antiviral Activity of Indolo[2,3-b]quinoxaline Analogs
Compound/SubstitutionEffect on Antiviral ActivityReference
B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-5H-indolo-[2,3-b]quinoxaline)Potent antiherpesvirus activity nih.gov, nih.gov, asm.org
Replacement of 2,3-dimethyl groups with hydrogenDecreased activity asm.org
6-(2-aminoethyl) side chainHigh antiviral activity researchgate.net
Benzene ring annulation (benzo nih.govbenthamscience.comindolo[2,3-b]quinoxalines)Significantly reduced antiviral activity nih.gov
Nonplanar analogs (tetrahydroindolo[2,3-b]quinoxalines)Lower antiviral activity researchgate.net

SAR for Antitumor/Cytotoxic Activity

The antitumor activity of indolo[2,3-b]quinoxaline derivatives is another area of significant research. nih.govnih.gov The cytotoxic effects of these compounds are often linked to their ability to intercalate into DNA and inhibit enzymes like topoisomerase II. researchgate.netnih.gov

In some cases, the introduction of a cyano group on an aliphatic chain attached to the quinoxaline nitrogen was found to be essential for activity. mdpi.com The nature of the linker at position 3 of the quinoxaline ring also plays a role, with an N-linker being more favorable than an O-linker for activity. mdpi.com The presence of a secondary amine in a side chain has also been shown to increase activity compared to primary or tertiary amines. mdpi.com These findings suggest that a combination of electronic and steric factors, as well as the potential for hydrogen bonding, all contribute to the antitumor profile of these compounds.

Table 2: SAR for Antitumor/Cytotoxic Activity of Quinoxaline and Indoloquinoline Analogs
Compound/Substitution FeatureEffect on Antitumor/Cytotoxic ActivityReference
Replacement of OCH3 with ClDecreased activity in some series mdpi.com
CN group on aliphatic side chainEssential for activity mdpi.com
N-linker at position 3 of quinoxalineIncreased activity mdpi.com
Secondary amine in side chainIncreased activity mdpi.com
Substitutions at C-11 of neocryptolepineImportant for activity nih.gov

SAR for Antimicrobial (Antibacterial/Antifungal) Activity

Quinoxaline and its derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govkoreascience.kr The SAR for these activities often points to the importance of substituents on the quinoxaline ring.

In a study of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, derivatives with a chlorine atom at position 6 of the quinoxaline ring exhibited the highest antimicrobial activity against all tested strains. mdpi.com This highlights the positive contribution of a halogen substituent on the benzene portion of the quinoxaline system. Symmetrically disubstituted quinoxalines have also shown significant antibacterial activity. nih.gov

For indolo[2,3-b]quinoxaline derivatives, moderate antitubercular activity has been reported. nih.govresearchgate.net The introduction of an N,N-dimethylethan-1-amine moiety in a related thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline scaffold demonstrated notable activity against Mycobacterium tuberculosis. nih.gov This suggests that a basic side chain can be beneficial for antimycobacterial action. In another study, a derivative with a trifluoromethyl group at the 6-position of a 2,3-bis(bromomethyl)quinoxaline (B1328767) showed the highest activity against Gram-positive bacteria, while a fluoro-substituted derivative had the widest antifungal spectrum. researchgate.net

Table 3: SAR for Antimicrobial Activity of Quinoxaline Analogs
Compound/Substitution FeatureEffect on Antimicrobial ActivityReference
Chlorine at position 6 of quinoxaline ringHighest antimicrobial activity mdpi.com
Symmetrically disubstituted quinoxalinesSignificant antibacterial activity nih.gov
N,N-dimethylethan-1-amine moietyAntitubercular activity nih.gov
Trifluoromethyl group at position 6Highest activity against Gram-positive bacteria researchgate.net
Fluoro-group at position 6Widest antifungal activity spectrum researchgate.net

SAR for Material Science Applications (e.g., solubility, stability, electronic properties for optoelectronics/batteries)

The indolo[2,3-b]quinoxaline scaffold is also of great interest in material science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs) and as anolytes in nonaqueous redox flow batteries (NARFBs). nih.govbenthamscience.comacs.orgacs.org For these applications, properties like solubility, stability, and electronic characteristics (e.g., reduction potential) are paramount.

The N-6 atom of the indolo[2,3-b]quinoxaline scaffold provides a convenient handle for derivatization to tune these properties. acs.orgnih.gov N-alkylation is a key strategy to enhance solubility in organic solvents. For example, the introduction of glycol ether side chains at the N-6 position has been shown to improve solubility. acs.org A mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline exhibited high solubility (>2.7 M in acetonitrile), a low reduction potential, and remarkable stability, making it a promising anolyte for NARFBs. acs.orgnih.govnih.gov

The substitution pattern on the quinoxaline ring also influences the electronic properties. The introduction of tert-butyl groups can affect solubility and stability, with a 9-tert-butyl substitution decreasing cycling stability compared to the unsubstituted analog. acs.org The fusion of the indole ring to the quinoxaline core expands the aromatic π-system, leading to better charge delocalization and enhanced stability, which is a desirable feature for battery applications. acs.org

Table 4: SAR for Material Science Applications of Indolo[2,3-b]quinoxaline Analogs
Substitution/FeatureEffect on Material PropertiesReference
N-alkylation (e.g., with glycol ether chains)Increased solubility in organic solvents acs.org
tert-butyl substitution (mixture of 2- and 3-isomers)Dramatically increased solubility acs.org
9-tert-butyl substitutionDecreased cycling stability acs.org
Expanded π-system (indole fusion)Enhanced stability and charge delocalization acs.org

Advanced Material Science and Optoelectronic Applications of 2 Chloro 5 Heptylindolo 2,3 B Quinoxaline Analogs

Applications in Organic Electronics Devices

The versatile electronic characteristics of indolo[2,3-b]quinoxaline derivatives make them promising candidates for a variety of organic electronic devices. rsc.orgbenthamscience.com Their inherent charge transport capabilities and tunable energy levels are key to their utility in this field.

Quinoxaline (B1680401) derivatives are frequently utilized as emitting materials in the fabrication of efficient organic light-emitting diodes (OLEDs), particularly for yellow, orange, and red light emission, owing to their characteristically narrow band gaps and high thermal and electrochemical stability. The introduction of sp2-hybridized nitrogen atoms into the quinoxaline backbone enhances the electron affinity of the resulting material, allowing for tunable optical properties and band gaps. The donor-acceptor-donor (D-A-D) architecture, where electron-donating groups are positioned ortho to the quinoxaline acceptor, often leads to a twisted molecular structure. This configuration can limit the rotational freedom of the donor fragments, contributing to the material's performance in OLEDs.

Research on various quinoxaline-based systems has demonstrated external quantum efficiencies of up to 4.5% for deep-red non-doped devices and 7% for devices where the material is doped into an exciplex-forming host. The luminescence of these materials can be shifted significantly, for instance from 539 nm to 671 nm, by extending the conjugation length of the molecule. This tunability is a critical factor in the design of new OLED emitters.

Device TypeExternal Quantum Efficiency (EQE)Emission Color
Non-dopedup to 4.5%Deep Red
Doped into Exciplex Hostup to 7%-

In the realm of solar energy, indolo[2,3-b]quinoxaline and its derivatives have been investigated as components in dye-sensitized solar cells (DSSCs). researchgate.net In a typical n-type DSSC, a dye molecule, upon photoexcitation, injects an electron into the conduction band of a semiconductor, commonly titanium dioxide (TiO2). researchgate.net The electron then moves through an external circuit before returning to the oxidized dye via a redox shuttle. researchgate.net The dye is a critical component that dictates the range of photon energies the cell can convert to electricity. researchgate.net

Another research avenue has explored quinoxaline-based organic sensitizers with different conjugation pathways. researchgate.net Two sensitizers, RC-21 and RC-22, featuring a triphenylamine (B166846) donor and a quinoxaline acceptor, yielded power conversion efficiencies of 3.30% and 5.56%, respectively, highlighting the promise of the quinoxaline unit as an effective electron acceptor in DSSC applications. researchgate.net

Sensitizer (B1316253)Power Conversion Efficiency (η)Co-sensitizerCombined Efficiency (η)
FS105.27%HD-28.32%
RC-213.30%--
RC-225.56%--

The application of quinoxaline-based materials extends to organic thin-film transistors (OTFTs). rsc.org Polymers incorporating a pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) building block have demonstrated semiconductor behavior in OTFTs. rsc.org Copolymers of PQx with bithiophene exhibited electron-dominant ambipolar transport with electron mobilities reaching up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 5.22 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org In contrast, copolymers of PQx with thieno[3,2-b]thiophene (B52689) showed hole-dominant ambipolar characteristics, with hole mobilities as high as 4.82 × 10⁻² cm² V⁻¹ s⁻¹ and electron mobilities up to 3.95 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org These findings underscore the potential of designing quinoxaline-based polymers for specific charge transport properties in organic transistors.

Copolymer CompositionTransport CharacteristicsElectron Mobility (μe)Hole Mobility (μh)
PQx and BithiopheneElectron-dominant ambipolarup to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹up to 5.22 × 10⁻⁴ cm² V⁻¹ s⁻¹
PQx and Thieno[3,2-b]thiopheneHole-dominant ambipolarup to 3.95 × 10⁻³ cm² V⁻¹ s⁻¹up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹

Chemosensors and Sensor Materials

The indolo[2,3-b]quinoxaline framework is also a valuable platform for the development of chemosensors. rsc.org Quinoxaline-based chromogenic and fluorogenic chemosensors have been developed for the detection of various metal cations. The electron-deficient nature of the quinoxaline moiety makes it sensitive to interactions with analytes, leading to changes in its optical properties.

A water-soluble quinoxaline derivative, QC1, functionalized with two (3-aminopropyl)amino substituents, has been shown to act as a dual optical chemosensor. researchgate.net This compound exhibits shifts in both its absorption and emission spectra in response to changes in pH, demonstrating its utility for sensing applications in aqueous environments. researchgate.net The development of such sensors is a growing area of research, with the potential for applications in environmental monitoring and biological imaging. rsc.orgresearchgate.net

Redox Flow Batteries (RFBs) and Anolyte Development

A significant application of indolo[2,3-b]quinoxaline derivatives is in the field of energy storage, specifically in non-aqueous redox flow batteries (NARFBs). researchgate.netresearchgate.net RFBs are a promising technology for large-scale energy storage, which is crucial for integrating intermittent renewable energy sources like wind and solar into the power grid. researchgate.netresearchgate.net The performance of an RFB is heavily dependent on the properties of the redox-active molecules in the anolyte and catholyte. researchgate.netresearchgate.net

The indolo[2,3-b]quinoxaline scaffold has been identified as a promising candidate for creating highly stable anolytes with low reduction potentials and high solubility. researchgate.netresearchgate.net A study on a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline demonstrated a low reduction potential of -2.01 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.netresearchgate.net This anolyte also exhibited high solubility of over 2.7 M in acetonitrile (B52724) and remarkable stability, with 99.86% capacity retention over 202 cycles in an H-cell. researchgate.netresearchgate.net

When this anolyte was paired with N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) as the catholyte, the resulting all-organic NARFB achieved a cell voltage of 2.3 V and maintained 95.8% capacity retention over 120 cycles. researchgate.netresearchgate.net These findings highlight the potential of functionalized indolo[2,3-b]quinoxalines to serve as high-performance anolytes in next-generation energy storage systems. researchgate.netresearchgate.net

Anolyte CompoundReduction Potential (vs Fc/Fc⁺)Solubility (in Acetonitrile)Capacity Retention (H-cell)Full Cell Voltage (with MEEPT)Full Cell Capacity Retention
2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline-2.01 V>2.7 M99.86% over 202 cycles2.3 V95.8% over 120 cycles

High Stability Anolyte Scaffolds for Nonaqueous RFBs

The indolo[2,3-b]quinoxaline scaffold, the core structure of 2-Chloro-5-heptylindolo[2,3-b]quinoxaline, has been identified as a highly promising platform for developing stable anolytes for nonaqueous redox flow batteries (NARFBs). nih.gov The design of this scaffold was inspired by the need to overcome the stability challenges often faced by redox-active organic molecules (ROMs) in the harsh electrochemical environment of a battery. nih.gov A key strategy in the development of stable organic anolytes involves the expansion of the conjugated π-system, which generally leads to better charge delocalization in the charged radical intermediates, thereby enhancing their stability. nih.gov

The indolo[2,3-b]quinoxaline structure achieves this by fusing a π-donating nitrogen atom, which incorporates a seven-center eight-electron π-system, into a quinoxaline-based framework. nih.gov This molecular design not only expands the aromatic conjugation but also contributes to lowering the reduction potential, a desirable characteristic for high-voltage battery applications. nih.gov

Research into derivatives of this scaffold has demonstrated remarkable electrochemical stability. For instance, a mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline was identified as a top-performing anolyte, exhibiting a low reduction potential of -2.01 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. nih.gov More impressively, this derivative displayed exceptional stability during extended H-cell cycling tests, with a capacity retention of 99.86% over 49.5 hours, which corresponds to 202 cycles. nih.gov This equates to a remarkably low capacity fade rate of approximately 0.000693% per cycle. nih.gov

When this stable anolyte was paired with N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) as the catholyte, the resulting 2.3 V all-organic NARFB demonstrated 95.8% capacity retention over 120 cycles, spanning 75.1 hours of operation. nih.gov This high level of stability underscores the potential of the indolo[2,3-b]quinoxaline scaffold for creating durable and long-lasting nonaqueous flow batteries. nih.gov

Table 1: Electrochemical Performance of an Indolo[2,3-b]quinoxaline Analog

Parameter Value Reference
Anolyte Compound 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline nih.gov
Reduction Potential (E₁/₂) -2.01 V vs Fc/Fc⁺ nih.gov
H-Cell Cycling Stability 99.86% capacity retention over 202 cycles (49.5 h) nih.gov
Capacity Fade Rate (H-Cell) 0.000693% per cycle nih.gov
Full-Cell Voltage (with MEEPT) 2.3 V nih.gov
Full-Cell Capacity Retention 95.8% over 120 cycles (75.1 h) nih.gov

Solubility Enhancement Strategies for RFB Applications

A critical challenge in the development of redox-active organic molecules for nonaqueous redox flow batteries is achieving high solubility in the electrolyte solvent. nih.gov High solubility is essential for creating energy-dense batteries, as it directly impacts the concentration of the active species in the electrolyte. nih.gov

The parent, unsubstituted indolo[2,3-b]quinoxaline molecule, while electrochemically promising, suffers from very low solubility in acetonitrile (33 mM). nih.gov This limited solubility is attributed to strong π–π stacking interactions that are common in large, planar aromatic systems. nih.gov To overcome this limitation and unlock the full potential of this scaffold for RFB applications, targeted chemical modifications are necessary. nih.gov

Researchers have successfully employed several strategies to enhance the solubility of indolo[2,3-b]quinoxaline derivatives. nih.gov These strategies focus on disrupting the intermolecular π–π stacking and improving the interaction of the molecule with the solvent. The primary approaches include:

N-Alkylation: The introduction of alkyl chains onto the nitrogen atom of the indole (B1671886) moiety is a key strategy. This functionalization disrupts the planarity of the molecule and the hydrogen-bonding network, which in turn hinders crystal packing and improves solubility. For example, methylation of the core structure is a foundational step in synthesizing more soluble analogs. nih.gov

Substitution on the Aromatic Core: Attaching functional groups to the aromatic rings of the indolo[2,3-b]quinoxaline scaffold is another effective method. The introduction of bulky groups, such as tert-butyl groups, sterically hinders the close packing of the molecules, thereby reducing π–π stacking and increasing solubility. nih.gov

Incorporation of Solubilizing Groups: The use of specific solubilizing moieties, such as glycol ethers (e.g., 2-methoxyethyl groups), has proven to be highly effective. nih.gov These groups are known to enhance solubility in polar organic solvents like acetonitrile, which are commonly used as electrolytes in NARFBs. nih.gov

Through a combination of these strategies, the solubility of indolo[2,3-b]quinoxaline derivatives has been dramatically improved. The lead candidate, a mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, achieved a solubility greater than 2.7 M in acetonitrile. nih.gov This represents a more than 80-fold increase compared to the unsubstituted parent compound, demonstrating the efficacy of these molecular engineering approaches. nih.gov

Table 2: Solubility of Indolo[2,3-b]quinoxaline Derivatives in Acetonitrile

Compound Solubility (M) Reference
Unsubstituted Indolo[2,3-b]quinoxaline 0.033 nih.gov
2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline >2.7 nih.gov

Future Research Directions and Translational Perspectives for 2 Chloro 5 Heptylindolo 2,3 B Quinoxaline

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of the indolo[2,3-b]quinoxaline core typically involves the condensation of an o-phenylenediamine (B120857) with an isatin (B1672199) derivative. nih.gov However, modern synthetic chemistry continually strives for greener and more efficient methodologies. Future research on the synthesis of 2-Chloro-5-heptylindolo[2,3-b]quinoxaline should focus on overcoming the limitations of classical methods, which often require harsh conditions and long reaction times. nih.gov

Promising avenues include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of related quinoxaline (B1680401) derivatives, often leading to higher yields in shorter timeframes. mdpi.com Exploring microwave-assisted condensation of 4-chloro-o-phenylenediamine with 5-heptylisatin could offer a more efficient route.

Catalyst-Free and Eco-Friendly Methods: A recent study reported a visible light-induced, one-step synthesis of N-alkyl-substituted indolo[2,3-b]quinolines using polyethylene (B3416737) glycol (PEG)-400. nih.govnih.gov Investigating similar metal-free and solvent-minimized approaches for the synthesis of the target compound would enhance its green credentials.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions have been effectively used to synthesize various indolo[2,3-b]quinoxaline derivatives from precursors like 2,3-dibromoquinoxaline. rsc.org A potential strategy for This compound could involve a sequential or one-pot palladium-catalyzed coupling of a suitably substituted aniline (B41778) and a chloro-bromo-quinoxaline precursor.

A comparative table of potential synthetic methods is presented below:

Synthetic MethodPotential Starting MaterialsKey AdvantagesRelevant Literature for Analogs
Microwave-Assisted Condensation4-chloro-o-phenylenediamine, 5-heptylisatinRapid, high yield mdpi.com
Visible Light-Induced Synthesis3-acetyl-N-alkyl-2-chloroindoles, 2-aminobenzophenoneEco-friendly, cost-effective nih.govnih.gov
Palladium-Catalyzed Cross-CouplingSubstituted anilines, di-halo-quinoxalinesGood yields, substrate scope rsc.org

Advanced Mechanistic Studies of Biological Activities (In Vitro at the Molecular Level)

Derivatives of indolo[2,3-b]quinoxaline are known to exhibit a range of biological activities, including antiviral, anticancer, and antitubercular properties. sapub.orgresearchgate.net The primary proposed mechanism for these effects is the intercalation of the planar heterocyclic system into DNA. nih.gov Future in vitro studies on This compound should aim to elucidate its specific molecular targets and mechanisms of action.

Key research areas include:

DNA and Protein Interaction Studies: Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the binding affinity and mode of interaction of the compound with DNA and specific proteins. The thermal stability of the compound-DNA complex is a critical parameter that often correlates with biological activity. nih.gov

Enzyme Inhibition Assays: Given that some indolo[2,3-b]quinoline derivatives interfere with topoisomerase II, assessing the inhibitory activity of This compound against this and other key cellular enzymes would be a crucial step in understanding its potential as an anticancer agent. nih.gov

Cellular Pathway Analysis: Should the compound exhibit cytotoxicity in cancer cell lines, further investigation into the affected cellular pathways, such as the PI3K/AKT/mTOR pathway, would be warranted. This has been demonstrated for a related chloro-methoxy-methyl-indolo[2,3-b]quinoline. nih.gov

Development of Next-Generation Materials Based on the this compound Scaffold

The rigid, planar structure and tunable electronic properties of the indolo[2,3-b]quinoxaline scaffold make it an attractive candidate for applications in materials science, particularly in organic electronics. researchgate.netresearchgate.net The introduction of a chloro and a long alkyl (heptyl) group in This compound could modulate its solid-state packing and electronic characteristics.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Indolo[2,3-b]quinoxaline derivatives have been successfully used as electron-transporting and emitting layers in OLEDs. researchgate.net The synthesis and characterization of the photophysical and electrochemical properties of This compound would be the first step in evaluating its potential in this domain.

Dye-Sensitized Solar Cells (DSSCs): The indolo[2,3-b]quinoxaline moiety has been incorporated as a building block in metal-free organic dyes for DSSCs, demonstrating good photovoltaic performance. rsc.org The specific substitutions on the target molecule could influence its absorption spectrum and energy levels, making it a candidate for investigation as a sensitizer (B1316253) or co-sensitizer.

Redox Flow Batteries: Recently, indolo[2,3-b]quinoxaline derivatives have been explored as stable anolytes for nonaqueous redox flow batteries, showing low reduction potentials and high solubility. acs.org The heptyl group in This compound might enhance its solubility in organic solvents, a desirable property for battery applications.

A summary of potential material applications and key properties to investigate is provided below:

Application AreaKey Properties to InvestigateRationale based on Analog Studies
OLEDsPhotoluminescence, Electron Mobility, Thermal StabilityEnhanced thermal stability and glass transition temperatures in related systems. researchgate.net
DSSCsAbsorption Spectrum, HOMO/LUMO levels, Photovoltaic EfficiencyClear charge separation at frontier molecular orbitals in similar dyes. rsc.org
Redox Flow BatteriesReduction Potential, Solubility, Cycling StabilityHigh solubility and stability observed in tert-butyl substituted derivatives. acs.org

Potential for Combinatorial Chemistry and High-Throughput Screening in Lead Optimization (In Vitro)

Should initial studies reveal promising biological activity for This compound , combinatorial chemistry and high-throughput screening (HTS) would be powerful tools for lead optimization. The indolo[2,3-b]quinoxaline scaffold is amenable to the generation of focused libraries of analogues.

Future directions in this area would involve:

Library Synthesis: A combinatorial approach could be employed to synthesize a library of related compounds by varying the substituents at different positions of the indolo[2,3-b]quinoxaline core. For instance, the chloro group at the 2-position could be replaced with other halogens or small electron-withdrawing groups, and the heptyl chain at the 5-position could be varied in length or branching.

High-Throughput Screening: The synthesized library could then be subjected to HTS against a panel of biological targets, such as various cancer cell lines or viral enzymes. This would allow for the rapid identification of structure-activity relationships (SAR) and the selection of lead candidates with improved potency and selectivity.

In Silico Screening: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be used to guide the design of the combinatorial library and to prioritize compounds for synthesis and biological evaluation. This can save significant time and resources in the drug discovery process.

Q & A

Advanced Research Question

  • DNA intercalation : Planar indoloquinoxaline derivatives intercalate between base pairs, disrupting replication. Confirmed via:
    • UV-Vis hypochromism : Hypochromic shifts (Δλ ~20 nm) indicate strong binding .
    • Electric linear dichroism (ELD) : Measures orientation changes in DNA-drug complexes .
  • Cytotoxicity assays :
    • HL-60 leukemia cell line : Derivatives with dimethylaminoethyl side chains show IC50 values <10 μM via apoptosis induction .
    • Footprinting assays : Identify sequence-specific binding (e.g., preference for GC-rich regions) .

How can contradictory data on synthesis yields or photochemical stability be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Reaction conditions : Higher temperatures (>100°C) in one-pot methods degrade sensitive substituents, reducing yields .
  • Impurity profiles : Side products from incomplete cyclization (e.g., mono-coupled intermediates) can skew photochemical stability measurements. Use HPLC-MS to verify purity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charge-separated states, altering bandgap calculations. Standardize solvent systems for comparative studies .

What strategies mitigate aggregation in optoelectronic applications?

Advanced Research Question
Aggregation reduces charge mobility in devices. Solutions include:

  • Steric hindrance : Introduce bulky substituents (e.g., tert-butyl groups) to prevent π-π stacking .
  • Co-deposition with insulating polymers : Poly(methyl methacrylate) (PMMA) matrices isolate molecules, maintaining high fluorescence quantum yields (>0.8) .
  • Twisted molecular design : Non-planar derivatives (e.g., 2,3-diphenylquinoxaline) reduce intermolecular interactions .

How does the heptyl chain influence solubility and bioactivity?

Advanced Research Question

  • Solubility : The heptyl chain enhances solubility in non-polar solvents (e.g., chloroform) by 3–5-fold compared to shorter alkyl chains, critical for thin-film processing .
  • Bioactivity : Longer alkyl chains improve membrane permeability, increasing cytotoxicity in cancer cells (e.g., HL-60) but may reduce DNA binding affinity due to steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.